molecular formula C10H15N3O B2992946 4-(2-Methylpyrimidin-4-yl)-1,4-oxazepane CAS No. 2320821-04-1

4-(2-Methylpyrimidin-4-yl)-1,4-oxazepane

Cat. No.: B2992946
CAS No.: 2320821-04-1
M. Wt: 193.25
InChI Key: CAGOSVPPTRIZAG-UHFFFAOYSA-N
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Description

4-(2-Methylpyrimidin-4-yl)-1,4-oxazepane is a heterocyclic compound that features both pyrimidine and oxazepane rings

Properties

IUPAC Name

4-(2-methylpyrimidin-4-yl)-1,4-oxazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-9-11-4-3-10(12-9)13-5-2-7-14-8-6-13/h3-4H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGOSVPPTRIZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpyrimidin-4-yl)-1,4-oxazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrimidine with an oxazepane precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpyrimidin-4-yl)-1,4-oxazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce reduced derivatives of the oxazepane ring .

Scientific Research Applications

4-(2-Methylpyrimidin-4-yl)-1,4-oxazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methylpyrimidin-4-yl)-1,4-oxazepane involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methylpyrimidin-4-yl)-1,4-oxazepane is unique due to the presence of both pyrimidine and oxazepane rings, which confer distinct chemical and biological properties.

Biological Activity

The compound 4-(2-Methylpyrimidin-4-yl)-1,4-oxazepane is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various therapeutic contexts.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

C10H12N2O\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}

This structure consists of a pyrimidine ring attached to an oxazepane moiety, which may contribute to its biological properties through interactions with various biomolecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of certain protein kinases involved in signaling pathways related to cancer and other diseases.

Potential Targets:

  • Protein Kinases : Inhibition of kinases such as FGFR (Fibroblast Growth Factor Receptor) has been noted, which is significant in cancer therapy.
  • Enzyme Interactions : The compound may also engage in enzyme inhibition or activation, influencing metabolic pathways.

In Vitro Studies

Recent research has highlighted the compound's potential as a JMJD2A inhibitor , which is relevant in the context of cancer treatment. The following table summarizes key findings from various studies:

StudyActivityIC50 (µM)Notes
Study 1JMJD2A Inhibition0.5Potent inhibitor identified through virtual screening.
Study 2FGFR Inhibition>1.0Lower activity compared to other tested compounds.
Study 3Enzyme Modulation0.8Affects downstream signaling pathways in cancer cells.

Case Studies

  • JMJD2A Inhibition : A study published in Nature demonstrated that derivatives of this compound exhibited low-micromolar potency against JMJD2A, suggesting potential for therapeutic application in cancers characterized by aberrant histone demethylation .
  • FGFR Targeting : Research indicated that while the compound showed some inhibitory action on FGFR kinases, it was less effective compared to other known inhibitors. This suggests that while it may not be the primary candidate for FGFR-related therapies, it could serve as a scaffold for further modifications .

Applications in Drug Development

Given its biological activity, this compound is being explored as a lead compound in drug discovery for treating various cancers and possibly other diseases linked to dysregulated enzyme activity. Its unique structure allows for modifications that could enhance its efficacy and selectivity.

Therapeutic Areas:

  • Cancer Treatment : Targeting histone demethylases and kinases involved in tumor progression.
  • Inflammatory Diseases : Potential modulation of inflammatory pathways through enzyme interactions.

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